3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a piperazine ring substituted with a methoxyphenyl group, and a methyl group on the quinoline core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl group, and the attachment of the piperazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and subsequent piperazine substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core or the piperazine ring.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-19-7-12-23-22(17-19)27(26(18-29-23)35(32,33)21-10-8-20(28)9-11-21)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZWAGTRGNRBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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